molecular formula C9H12N4S B13788752 1H-Purine, 6-[(2-methylpropyl)thio]- CAS No. 82499-06-7

1H-Purine, 6-[(2-methylpropyl)thio]-

Cat. No.: B13788752
CAS No.: 82499-06-7
M. Wt: 208.29 g/mol
InChI Key: HBFAIQHZZSJMFS-UHFFFAOYSA-N
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Description

1H-Purine, 6-[(2-methylpropyl)thio]- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by the presence of a 6-[(2-methylpropyl)thio] group attached to the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Purine, 6-[(2-methylpropyl)thio]- typically involves the introduction of the 6-[(2-methylpropyl)thio] group onto a purine scaffold. One common synthetic route includes the reaction of a purine derivative with 2-methylpropylthiol under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1H-Purine, 6-[(2-methylpropyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The thio group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Purine, 6-[(2-methylpropyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Purine, 6-[(2-methylpropyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1H-Purine, 6-[(2-methylpropyl)thio]- can be compared with other purine derivatives, such as:

    Azathioprine: An immunosuppressive drug with a similar purine structure but different functional groups.

    6-Mercaptopurine: A purine analog used in chemotherapy.

    Thioguanine: Another purine analog with anticancer properties. The uniqueness of 1H-Purine, 6-[(2-methylpropyl)thio]- lies in its specific thio group, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

82499-06-7

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

6-(2-methylpropylsulfanyl)-7H-purine

InChI

InChI=1S/C9H12N4S/c1-6(2)3-14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13)

InChI Key

HBFAIQHZZSJMFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1NC=N2

Origin of Product

United States

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